Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-
Description
This compound is a trisubstituted urea derivative characterized by three distinct substituents:
- N-methyl group: Enhances lipophilicity and influences metabolic stability.
- N-[4-(1H-pyrrol-3-yloxy)phenyl] group: Introduces a pyrrole ring connected via an ether linkage, enabling hydrogen bonding and electronic modulation.
The pyrrole moiety distinguishes this compound from simpler urea derivatives, as its electron-rich heterocyclic structure may enhance binding affinity in biological systems or alter solubility profiles .
Properties
CAS No. |
651021-56-6 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C18H17N3O2/c1-21(18(22)20-14-5-3-2-4-6-14)15-7-9-16(10-8-15)23-17-11-12-19-13-17/h2-13,19H,1H3,(H,20,22) |
InChI Key |
HEDAKLQFSHBDFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC2=CNC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations:
- Electronic Effects : The pyrrole ether in the target compound (electron-donating) contrasts with sulfonyl (electron-withdrawing) groups in analogues from and , affecting reactivity and binding .
- Biological Activity : Fluometuron () and related pesticidal ureas lack heterocyclic moieties, relying on halogenated groups for efficacy. The target’s pyrrole may target different biological pathways, such as kinase inhibition .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Biological Activity
Introduction
Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- is a complex organic compound characterized by its unique structure, which includes a urea functional group linked to various aromatic and heterocyclic moieties. The compound's intricate design suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The molecular formula for this compound is , featuring a urea core with methyl and phenyl substituents, as well as a 4-(1H-pyrrol-3-yloxy)phenyl group. This structural complexity may influence its reactivity and biological properties.
Biological Activity Overview
The biological activity of urea derivatives often hinges on their substituents. Compounds similar to Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- have been studied for various pharmacological effects, including:
- Antimicrobial Activity: Urea derivatives have shown moderate antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects: Certain urea compounds exhibit significant inhibitory activity against inflammatory mediators such as IL-17 and TNFα, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes like soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .
Case Studies
-
Antimicrobial Evaluation:
A study evaluated the antibacterial activity of structurally related urea compounds. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) of 250 μg/mL against common bacterial strains, demonstrating their potential as antimicrobial agents . -
Anti-inflammatory Activity:
Research on pyrazolyl-ureas has revealed promising anti-inflammatory effects. Compounds with IC50 values ranging from 0.013 to 0.067 μM were effective against human IKK-2, indicating strong potential for therapeutic use in inflammatory conditions . -
Enzyme Inhibition Studies:
A series of urea derivatives were tested for their ability to inhibit sEH, with inhibition rates ranging from 16.2 to 50.2 nmol/L. This highlights the potential for these compounds in modulating inflammatory responses through enzyme inhibition .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Urea, N,N'-bis(4-methylphenyl)- | Two methylphenyl groups | Enhanced lipophilicity |
| Urea, N,N'-diethylthiourea | Thiourea instead of urea | Potentially different biological activity |
| Urea, N,N'-dimethylurea | Simple dimethyl substitution | Commonly used in fertilizers |
The presence of heterocycles like pyrrole in the target compound adds complexity and potential for unique interactions compared to simpler urea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
